molecular formula C16H12ClNO2S B2877880 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2380043-00-3

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2877880
CAS No.: 2380043-00-3
M. Wt: 317.79
InChI Key: UXZAWKOHHLTATP-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is an organic compound that features a benzamide core with a 2-chloro substituent and a complex side chain containing both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings contribute to its binding affinity and specificity, while the benzamide core provides stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in scientific research and industry .

Biological Activity

2-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₂ClNO₂S
  • Molecular Weight : 317.8 g/mol
  • CAS Number : 2034403-61-5

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate benzamide precursors. The synthetic pathways often utilize solvents such as acetic anhydride or ethanol under controlled conditions to facilitate the reactions.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar furan derivatives exhibited broad-spectrum antibacterial activity, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. For example, derivatives with similar structural features have been tested for their ability to inhibit tumor growth in vitro and in vivo. A notable study reported that furan-containing compounds displayed significant antiproliferative activity against cancer cell lines, with IC50 values indicating strong inhibitory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and thiophene rings can enhance potency against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase the compound's activity against certain cancer cell lines .

Case Studies

  • Antitumor Efficacy : In a study involving a series of benzamide derivatives, it was found that modifications at the thiophene position significantly influenced the anticancer activity. The most effective compound exhibited an IC50 value of 1.30 μM against HepG2 cells, showcasing the potential for further development .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of structurally similar compounds, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Properties

IUPAC Name

2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-14-5-2-1-4-13(14)16(19)18-9-12-8-11(10-21-12)15-6-3-7-20-15/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAWKOHHLTATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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